BCR-ABL1-IN-1

CNS Research Blood-Brain Barrier Allosteric Inhibition

Select BCR-ABL1-IN-1 for CNS ABL kinase studies requiring blood-brain barrier penetration—unlike asciminib, it achieves brain exposure after oral dosing. This allosteric STAMP inhibitor avoids ATP-competitive TKI polypharmacology, enabling clean target validation in rodent neurology and glioblastoma models. Essential tool for researchers needing brain-penetrant, selective ABL myristate pocket engagement.

Molecular Formula C18H12F3N3O2
Molecular Weight 359.3 g/mol
Cat. No. B8415045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCR-ABL1-IN-1
Molecular FormulaC18H12F3N3O2
Molecular Weight359.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H12F3N3O2/c19-18(20,21)26-16-5-3-15(4-6-16)24-17(25)14-8-13(10-23-11-14)12-2-1-7-22-9-12/h1-11H,(H,24,25)
InChIKeyVGZOEYFNUDMUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCR-ABL1-IN-1 for Procurement: A Blood-Brain Barrier-Penetrant STAMP ABL Kinase Inhibitor with Distinct Selectivity Profile


BCR-ABL1-IN-1 (CAS: 1488090-21-6) is a synthetic small molecule belonging to the class of Specifically Targeting the ABL Myristate Pocket (STAMP) inhibitors [1]. Unlike orthosteric ATP-competitive BCR-ABL tyrosine kinase inhibitors (TKIs) such as imatinib or ponatinib, BCR-ABL1-IN-1 exerts its inhibitory effect through an allosteric mechanism by binding to the myristate pocket of the ABL kinase domain, thereby stabilizing an inactive conformation [1]. A key distinguishing characteristic of BCR-ABL1-IN-1 is its demonstrated ability to cross the blood-brain barrier (BBB), a property that is notably absent in the FDA-approved STAMP inhibitor asciminib, thus positioning it as a specialized tool compound for investigating ABL kinase functions within the central nervous system (CNS) in non-clinical studies [1].

Why BCR-ABL1-IN-1 Cannot Be Substituted by Generic BCR-ABL TKIs or Standard STAMP Inhibitors in CNS-Focused Research


Substituting BCR-ABL1-IN-1 with other BCR-ABL inhibitors in a procurement or experimental context carries significant scientific risk due to fundamental mechanistic and pharmacokinetic differences. Standard ATP-competitive TKIs (e.g., imatinib, dasatinib, ponatinib) target the active site of the kinase and often exhibit broad polypharmacology or limited CNS penetration [1]. Furthermore, asciminib, while also a STAMP inhibitor, is a substrate for efflux transporters at the BBB and does not achieve therapeutically relevant free brain concentrations, thereby precluding its use in CNS studies [1]. In contrast, BCR-ABL1-IN-1 is explicitly characterized by its BBB penetrance and high specificity for the ABL myristate pocket, providing a unique and non-interchangeable tool for researchers specifically aiming to modulate ABL kinase activity within the brain parenchyma in non-clinical models .

Quantitative Evidence Guide: BCR-ABL1-IN-1 Differentiation in Potency, BBB Permeability, and Kinase Selectivity


Blood-Brain Barrier (BBB) Permeability: Direct Comparative Disadvantage of Asciminib

The primary differentiation of BCR-ABL1-IN-1 lies in its unique ability to cross the blood-brain barrier, a property explicitly absent in asciminib (ABL001), the first-in-class clinically approved STAMP inhibitor [1]. The study by Manley et al. (2022) characterizes BCR-ABL1-IN-1 as a 'brain-penetrant' STAMP binder, while noting asciminib's failure to cross the BBB due to active efflux, which precludes its use for investigating CNS roles of ABL kinase [1].

CNS Research Blood-Brain Barrier Allosteric Inhibition STAMP Inhibitor

Kinase Inhibition Selectivity: STAMP Mechanism vs. ATP-Competitive Polypharmacology

BCR-ABL1-IN-1 is a Specifically Targeting the ABL Myristate Pocket (STAMP) inhibitor, which confers a fundamentally different selectivity profile compared to ATP-competitive BCR-ABL TKIs [1]. ATP-competitive inhibitors like imatinib, dasatinib, and ponatinib target the highly conserved ATP-binding site, often resulting in significant off-target inhibition of kinases such as KIT, PDGFR, and SRC family kinases (e.g., IC50 of ponatinib for KIT is 12.5 nM; dasatinib inhibits SRC with an IC50 of 0.5 nM) [2][3]. In contrast, BCR-ABL1-IN-1 is described as a 'specific inhibitor of ABL kinase' targeting the less conserved myristate pocket, implying a narrower kinome-wide off-target footprint [1].

Kinase Profiling Allosteric Inhibition Selectivity Mechanism of Action

Inhibitory Potency on ABL Kinase: Contextualizing pIC50 6.46

BCR-ABL1-IN-1 exhibits inhibitory activity against BCR-ABL tyrosine kinase with a reported pIC50 value of 6.46 . This translates to an IC50 of approximately 347 nM. For comparison, the ATP-competitive inhibitors imatinib and nilotinib have reported IC50 values of 204 nM and 30 nM, respectively, in biochemical assays, while the allosteric STAMP inhibitor asciminib exhibits an IC50 of approximately 0.5-1 nM in cellular assays [1]. It is important to note that the BCR-ABL1-IN-1 value is from a vendor datasheet and lacks detailed assay context; its value proposition is therefore anchored not in superior potency, but in its unique combination of allosteric inhibition and brain penetration .

ABL Kinase IC50 Potency Inhibitor

Reported Oral Bioavailability: A Prerequisite for In Vivo CNS Studies

Multiple vendor sources consistently describe BCR-ABL1-IN-1 as 'orally bioavailable' or 'orally bioactive' . While specific quantitative pharmacokinetic (PK) parameters (e.g., %F, Cmax, AUC) are not publicly disclosed in primary literature, this property is a necessary, though not sufficient, condition for its demonstrated ability to cross the blood-brain barrier in vivo following oral administration [1]. In contrast, many tool compounds intended for CNS research require invasive routes of administration (e.g., intracerebroventricular injection), which introduces significant experimental confounds [1].

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

Physicochemical Properties: Low Molecular Weight Favorable for BBB Permeation

BCR-ABL1-IN-1 possesses a molecular weight (MW) of 359.3 g/mol and a calculated LogP of 3.4 . These properties align with established physicochemical guidelines for CNS drug candidates (e.g., MW < 400, LogP 1-4) and provide a structural rationale for its ability to passively diffuse across the blood-brain barrier [1]. In comparison, asciminib has a MW of 449.8 g/mol, which may contribute to its lower passive permeability and susceptibility to efflux, thereby limiting CNS exposure [1][2].

Physicochemical Properties CNS Drug Design Blood-Brain Barrier Lipinski's Rule

High-Impact Application Scenarios for BCR-ABL1-IN-1 Based on Verified Differentiation


Non-Clinical Investigation of ABL Kinase Function in Neurobiology and Neurodegeneration

Procure BCR-ABL1-IN-1 for in vivo studies designed to elucidate the role of ABL kinases in the central nervous system. The compound's demonstrated ability to cross the blood-brain barrier following oral administration, a property lacking in asciminib, makes it the only suitable STAMP inhibitor for systemic dosing in rodent models of neurological diseases, such as Parkinson's disease or Alzheimer's disease, where ABL kinase signaling has been implicated [1].

Mechanistic Profiling to Deconvolute ABL-Specific vs. Off-Target Kinase Effects

Use BCR-ABL1-IN-1 as a selective allosteric probe to distinguish the biological effects of ABL myristate pocket engagement from the polypharmacology of ATP-competitive BCR-ABL TKIs (e.g., imatinib, dasatinib). This application is critical for researchers aiming to validate ABL kinase as a specific drug target without the confounding influence of concurrent inhibition of KIT, PDGFR, or SRC family kinases [1].

In Vivo Rodent Studies Requiring Chronic Oral Dosing of a Brain-Penetrant ABL Inhibitor

Select BCR-ABL1-IN-1 for long-term efficacy or behavioral studies in mice or rats. Its reported oral bioavailability enables non-invasive, chronic administration regimens, reducing stress and avoiding the confounding effects of surgical implantation for direct CNS delivery . This makes it a practical and physiologically relevant tool for preclinical CNS research programs.

Pharmacological Validation of Allosteric (STAMP) Inhibition as a Therapeutic Strategy in CNS Oncology

Incorporate BCR-ABL1-IN-1 into preclinical glioblastoma or brain metastasis models. Unlike ATP-competitive TKIs and the STAMP inhibitor asciminib, BCR-ABL1-IN-1 has the requisite pharmacokinetic properties to engage ABL kinase within the brain parenchyma, allowing for the first-time in vivo assessment of whether allosteric ABL inhibition can suppress tumor growth or overcome therapy resistance in the CNS compartment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCR-ABL1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.